molecular formula C17H28N4O5 B11826693 Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate

Cat. No.: B11826693
M. Wt: 368.4 g/mol
InChI Key: GPEOSDIKTVSDHN-UHFFFAOYSA-N
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Description

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthetic route includes the following steps :

    Acylation: The initial step involves the acylation of 4-fluoro-2-methoxy-5-nitroaniline to introduce the tert-butyl carbamate group.

    Nucleophilic Substitution: This step involves the substitution of the nitro group with a dimethylaminoethyl group.

    Reduction: The final step includes the reduction of the nitro group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of amines, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), which is used in cancer treatment . Its applications extend to:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate stands out due to its specific structural features, which confer unique reactivity and functionality. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds highlight its significance in scientific research and industrial applications.

Properties

Molecular Formula

C17H28N4O5

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl N-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-nitrophenyl]carbamate

InChI

InChI=1S/C17H28N4O5/c1-17(2,3)26-16(22)18-12-10-14(21(23)24)13(11-15(12)25-7)20(6)9-8-19(4)5/h10-11H,8-9H2,1-7H3,(H,18,22)

InChI Key

GPEOSDIKTVSDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N(C)CCN(C)C)[N+](=O)[O-]

Origin of Product

United States

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